molecular formula C11H22O5Si B14450984 Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane CAS No. 76910-86-6

Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane

Cat. No.: B14450984
CAS No.: 76910-86-6
M. Wt: 262.37 g/mol
InChI Key: JSZXQMCOTRASRT-UHFFFAOYSA-N
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Description

Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane is a silane-based coupling agent known for its ability to functionalize a variety of substrates. It is commonly used to modify surfaces to improve the dispersion of nanoparticles and as an adhesion promoter by treating precursor materials with epoxy silanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with commercial chloroplatinic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane exerts its effects involves the modification of surfaces to improve the dispersion of nanoparticles. It acts as an adhesion promoter by treating precursor materials with epoxy silanes, thereby enhancing the bonding between different materials .

Comparison with Similar Compounds

Similar Compounds

  • [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
  • 3-(2-Trimethoxysilylethyl)cyclohexene oxide
  • (Epoxycyclohexyl)ethyltrimethoxysilane

Uniqueness

Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane is unique due to its ring epoxide structure, which is more reactive than glycidoxypropyl systems. This increased reactivity makes it particularly effective as a coupling agent and adhesion promoter .

Properties

CAS No.

76910-86-6

Molecular Formula

C11H22O5Si

Molecular Weight

262.37 g/mol

IUPAC Name

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yloxy)ethyl]silane

InChI

InChI=1S/C11H22O5Si/c1-12-17(13-2,14-3)7-6-15-9-4-5-10-11(8-9)16-10/h9-11H,4-8H2,1-3H3

InChI Key

JSZXQMCOTRASRT-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCOC1CCC2C(C1)O2)(OC)OC

Origin of Product

United States

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